Strontium chloride--water (1/2/2)

Description

Chemical Nomenclature and Structural Classification

Strontium chloride dihydrate follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as "strontium chloride--water (1/2/2)" according to PubChem nomenclature, indicating the stoichiometric ratio of one strontium ion, two chloride ions, and two water molecules. Alternative nomenclature includes "strontium dichloride dihydrate" and "strontiumchloridedihydrate," reflecting variations in chemical naming conventions across different databases and literature sources. The Chemical Abstracts Service has assigned the unique identifier 16056-95-4 to this specific hydrated form, distinguishing it from other strontium chloride variants.

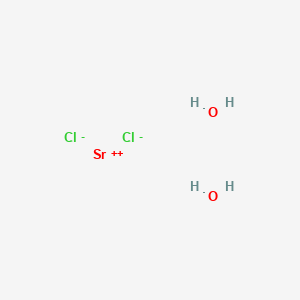

The structural classification of strontium chloride dihydrate places it within the broader category of alkaline earth metal halide hydrates. The compound exhibits a molecular weight of 194.55 grams per mole, with the constituent elements arranged in a specific crystalline framework that accommodates water molecules within the lattice structure. The International Chemical Identifier system provides the key QYGMXOAVLHKDDI-UHFFFAOYSA-L for this compound, enabling precise identification across chemical databases and research literature. The Simplified Molecular Input Line Entry System representation "O.O.[Cl-].[Cl-].[Sr+2]" illustrates the ionic nature of the compound, with the strontium cation coordinated by chloride anions and water molecules.

Crystallographically, the dihydrate form represents an intermediate structural arrangement between the anhydrous strontium chloride, which adopts a fluorite structure, and the more highly hydrated forms such as the hexahydrate. The incorporation of two water molecules per formula unit significantly influences the physical properties and stability characteristics of the compound compared to its anhydrous counterpart. Research has demonstrated that the dihydrate form exhibits distinct thermodynamic properties, with specific dehydration temperatures and equilibrium pressures that define its stability range under various environmental conditions.

Historical Context and Scientific Discovery

The historical development of strontium chemistry traces back to the late 18th century with the discovery of strontium-containing minerals in the Scottish village of Strontian. The mineral strontianite, a strontium carbonate with the chemical formula SrCO₃, was first identified in 1722 when galena veins were discovered in the hills above the present-day village. This discovery led to the establishment of mining operations that continued for 250 years, providing the raw material for early strontium research. The German scientist Friedrich Gabriel Sulzer of Göttingen was the first to describe and name the mineral strontianite in 1791, marking the beginning of systematic strontium compound characterization.

The isolation and identification of strontium as a distinct element occurred through the work of Dr. Adair Crawford and Mr. William Cruikshank in the late 1780s. These researchers experimented with material from Strontian and observed that this material behaved differently from what they expected, leading them to conclude that it must contain a new earth element. Their published data provided the foundation for subsequent investigations into strontium compounds, including the various hydrated forms of strontium chloride that would later become subjects of intensive research.

The development of strontium chloride dihydrate as a distinct chemical entity emerged from broader investigations into salt hydration processes during the 19th and early 20th centuries. Early chemists recognized that strontium chloride could exist in multiple hydrated forms, with crystallization from cold aqueous solutions typically yielding the hexahydrate form. The systematic study of dehydration processes revealed the existence of intermediate hydrates, including the dihydrate form, which represents a metastable phase in the dehydration sequence from hexahydrate to anhydrous strontium chloride.

Modern understanding of strontium chloride dihydrate has been significantly enhanced by advances in analytical techniques and thermodynamic modeling. Contemporary research has focused on elucidating the precise mechanisms of hydration and dehydration transitions, with particular attention to the metastable zones and nucleation kinetics that govern phase transformations. These investigations have revealed that the dihydrate form occupies a critical position in the hydration sequence, serving as an intermediate phase during both hydration and dehydration processes under specific temperature and humidity conditions.

Position within Strontium Chloride Hydrate Series

Strontium chloride dihydrate occupies a crucial intermediate position within the comprehensive hydrate series of strontium chloride compounds. The complete hydration sequence encompasses the anhydrous form (SrCl₂), monohydrate (SrCl₂·H₂O), dihydrate (SrCl₂·2H₂O), and hexahydrate (SrCl₂·6H₂O), each exhibiting distinct thermodynamic properties and stability ranges. Research has demonstrated that the dihydrate form represents a metastable phase that appears during the dehydration progression from higher hydrates to the anhydrous state, with formation occurring optimally at temperatures around 200°C.

The thermodynamic relationships between different hydrate forms have been extensively characterized through experimental studies. Dehydration of the hexahydrate commences above 61°C, initially losing four water molecules to form the dihydrate at approximately 61.4°C. The dihydrate subsequently transforms to the monohydrate at 100°C, with complete dehydration to the anhydrous form occurring at 200-320°C depending on experimental conditions. These temperature-dependent transitions demonstrate the progressive nature of water loss from the crystalline lattice and highlight the intermediate stability of the dihydrate form.

Experimental investigations have revealed that the metastable zone boundaries vary significantly among different hydrate forms. The metastable zone is widest for the anhydrate to monohydrate transition and decreases with each subsequent hydration step. This pattern indicates that the dihydrate form exhibits relatively narrow stability conditions compared to lower hydrates, requiring precise control of temperature and humidity for stable formation and maintenance. The observed nucleation kinetics are highly dependent on sample preparation conditions, with the presence of seed crystals from precursor phases significantly influencing transition times between hydrate forms.

| Hydrate Form | Molecular Weight (g/mol) | Dehydration Temperature (°C) | Stability Range |

|---|---|---|---|

| Anhydrous SrCl₂ | 158.53 | N/A | >320°C |

| Monohydrate SrCl₂·H₂O | 176.54 | 200°C | 100-200°C |

| Dihydrate SrCl₂·2H₂O | 194.55 | 100°C | 61-100°C |

| Hexahydrate SrCl₂·6H₂O | 266.62 | 61°C | <61°C |

The position of the dihydrate within this series makes it particularly valuable for understanding fundamental hydration mechanisms in salt systems. Research has shown that the hydration strength and relative stability of conformers are dominated by electrostatic interactions, with extensive networks of intramolecular hydrogen bonds observed in strontium chloride hydrates. These findings provide insights into the molecular-level processes that govern phase transitions and equilibrium relationships between different hydrate forms.

Significance in Chemical Research and Materials Science

Strontium chloride dihydrate has emerged as a compound of considerable significance in multiple areas of chemical research and materials science applications. The most prominent area of investigation involves its potential as a thermochemical heat storage material, where it demonstrates exceptional energy density characteristics. Research has established that strontium chloride exhibits a high energy density of 2.4±0.1 GJ/m³, making it highly competitive among salt-based thermal storage systems. The compound's ability to maintain full cyclability for at least ten cycles going from the anhydrate to the hexahydrate without chemical degradation represents a crucial advantage for practical energy storage applications.

The thermodynamic properties of strontium chloride dihydrate have been systematically characterized to support its development as a heat storage medium. Experimental determination of thermodynamic equilibria for each individual transition has revealed the existence of well-defined metastable zones that govern phase behavior under operational conditions. These investigations have demonstrated that the metastable zone widths vary systematically across the hydrate series, with implications for the design and optimization of thermal storage systems. The observed nucleation kinetics show strong dependence on sample preparation conditions, indicating that controlled synthesis protocols are essential for achieving consistent performance characteristics.

In materials science applications, strontium chloride dihydrate serves as a model system for understanding fundamental aspects of salt hydration processes. The compound's position within the hydrate series makes it valuable for investigating hydration mechanisms that operate across a broad range of environmental conditions. Research has shown that hydration kinetics depend strongly on climatic conditions, with fast hydration occurring via solution-mediated mechanisms above deliquescence humidity, while slow solid-state reactions dominate below this threshold. These findings have broader implications for understanding degradation processes in materials exposed to varying humidity conditions.

The role of strontium chloride dihydrate in pyrotechnic applications represents another significant area of practical importance. Strontium compounds are widely recognized for producing intense red coloration in flame applications, with strontium chloride being commonly used in fireworks and pyrotechnic devices. The dihydrate form provides specific handling and stability characteristics that may offer advantages over other hydrate forms in certain applications. The compound's ability to emit bright red color when heated makes it valuable for applications requiring precise color control and intensity.

| Application Area | Key Properties | Research Focus |

|---|---|---|

| Thermochemical Heat Storage | Energy density 2.4±0.1 GJ/m³ | Cyclability and degradation resistance |

| Materials Science Research | Hydration mechanism model | Phase transition kinetics |

| Pyrotechnic Applications | Intense red flame coloration | Stability and handling characteristics |

| Chemical Synthesis | Precursor to other strontium compounds | Reaction pathway optimization |

Properties

CAS No. |

16056-95-4 |

|---|---|

Molecular Formula |

Cl2H4O2Sr |

Molecular Weight |

194.55 |

IUPAC Name |

strontium;dichloride;dihydrate |

InChI |

InChI=1S/2ClH.2H2O.Sr/h2*1H;2*1H2;/q;;;;+2/p-2 |

InChI Key |

QYGMXOAVLHKDDI-UHFFFAOYSA-L |

SMILES |

O.O.[Cl-].[Cl-].[Sr+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Strontium chloride’s properties and applications are intermediate between those of calcium chloride (CaCl₂) and barium chloride (BaCl₂) , its Group 2 counterparts. Below is a detailed comparison:

Table 1: Comparative Properties of Alkaline Earth Chlorides

Solubility and Thermodynamics

- SrCl₂ vs. BaCl₂ : Strontium chloride exhibits higher solubility than barium chloride at equivalent concentrations. For example, diluted SrCl₂ solutions retain more dissolved chlorine hydrate at 0°C compared to BaCl₂ .

- Activity Coefficients : Kirkwood-Buff force field (KBFF) simulations show SrCl₂’s activity derivatives align closely with experimental data, unlike MgCl₂, which deviates at high concentrations .

Toxicity and Environmental Impact

- SrCl₂ vs. BaCl₂ : Barium chloride is significantly more toxic, causing respiratory and neurological damage, whereas SrCl₂’s toxicity is comparable to calcium chloride .

- Environmental Mobility : Strontium ions are effectively immobilized in zeolite-based groundwater treatment systems, similar to calcium, but with higher binding affinity than sodium/potassium .

Industrial and Regulatory Challenges

- Substitutes : Calcium chloride is preferred for de-icing due to lower cost, while barium chloride faces restrictions due to toxicity .

- Regulatory Compliance : Strontium chloride’s handling requires stringent safety protocols (e.g., eye protection) but is less regulated than barium compounds .

Hydration and Coordination Chemistry

- Hydrate Stability : SrCl₂·6H₂O is more stable than CaCl₂ hydrates, which readily deliquesce. This stability is exploited in humidity-controlled syntheses of coordination polymers .

- Ionic Radii Effects : Sr²⁺ (118 pm) bridges the gap between Ca²⁺ (100 pm) and Ba²⁺ (135 pm), influencing lattice energies and hydration enthalpies .

Preparation Methods

Reaction Conditions and Optimization

-

Reactant Purity : Industrial-grade strontium carbonate (≥98% purity) or hydroxide (≥95% purity) is preferred to minimize impurities such as calcium and barium.

-

Acid Concentration : Hydrochloric acid (6–8 M) ensures complete dissolution of the strontium precursor. Excess acid is avoided to prevent equipment corrosion.

-

Temperature Control : Reactions are conducted at 60–80°C to enhance kinetics while preventing violent boiling.

Crystallization and Hydrate Formation

Cooling the saturated solution to 10–15°C yields the hexahydrate (SrCl₂·6H₂O) as colorless crystals. The hydration state depends on crystallization temperature:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 6–8 M | Maximizes Sr²⁺ solubility |

| Cooling Rate | 1–2°C/min | Reduces occluded impurities |

| Stirring Speed | 200–300 rpm | Enhances crystal uniformity |

Celestite Reduction and Metathesis: Alternative Industrial Process

A patent by CN100519419C outlines a method using celestite (SrSO₄) and magnesium chloride, which avoids direct acid use and improves cost efficiency.

Stepwise Reaction Mechanism

-

Carbothermal Reduction :

Strontium sulfide (SrS) is leached with water to form a strontium hydrosulfide solution.

-

Hydrogen Sulfide Treatment :

-

Metathesis with MgCl₂ :

Subsequent hydrolysis of magnesium hydrosulfide yields Mg(OH)₂ and recyclable H₂S:

Process Advantages

-

Raw Material Cost : Celestite (≈$50/ton) is cheaper than SrCO₃ (≈$300/ton).

-

Byproduct Valorization : Mg(OH)₂ (≈99.3% purity) is marketable for flame retardants.

-

H₂S Recycling : Closed-loop gas reuse reduces environmental impact.

Dehydration Dynamics and Anhydrous SrCl₂ Production

The hexahydrate undergoes staged dehydration upon heating:

Thermal Analysis Data

| Temperature (°C) | Phase Transition | Mass Loss (%) |

|---|---|---|

| 61 | Loss of 4 H₂O | 27.3 |

| 120 | Loss of 2 H₂O | 13.6 |

| 320 | Anhydrous SrCl₂ formation | 59.1 |

Anhydrous SrCl₂ produced above 320°C exhibits a fluorite crystal structure (space group Fm$\overline{3}$m), critical for high-temperature applications.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Intensity (kWh/kg) |

|---|---|---|---|

| Acid-Base Neutralization | 85–92 | 99.5 | 8.2 |

| Celestite Reduction | 95 | 98.8 | 6.7 |

Key Findings :

-

The celestite route offers higher yield and lower energy use but requires specialized equipment for H₂S handling.

-

Acid-base methods dominate pharmaceutical applications due to superior purity.

Industrial and Environmental Considerations

Q & A

Q. What are the standard methods for synthesizing strontium chloride dihydrate, and how can purity be validated?

Strontium chloride dihydrate is typically synthesized by reacting strontium hydroxide or carbonate with hydrochloric acid:

Post-crystallization, the hexahydrate form () is obtained, which can be dehydrated under controlled heating. Purity validation requires X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. How do physical properties (e.g., solubility, melting point) influence experimental design in aqueous systems?

- Solubility : High water solubility (e.g., 53.8 g/100 mL at 20°C) enables its use in electrolyte solutions for electrochemical studies. Pre-dissolution in deionized water under inert atmospheres minimizes hydrolysis .

- Melting point : 874°C allows high-temperature applications (e.g., molten salt reactors), but hygroscopicity necessitates anhydrous handling protocols .

Q. What safety protocols are critical when handling strontium chloride in laboratory settings?

- Eye/Skin Protection : Use goggles and nitrile gloves due to its classification as a Category 2A eye irritant (H319). Immediate rinsing with water for ≥15 minutes is required upon exposure .

- Toxicity : While acute oral LD₅₀ in rats is 2,250 mg/kg, chronic exposure risks (e.g., bioaccumulation) remain understudied. Work in fume hoods and monitor airborne particulates .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for strontium chloride?

Discrepancies in LD₅₀ values (e.g., 1,796–2,735 mg/kg across species) arise from variability in absorption rates and metabolic pathways. Mitigation strategies include:

- Cross-referencing OECD/GHS guidelines for standardized testing.

- Conducting in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity thresholds .

Q. What methodologies optimize strontium chloride’s role in osteogenic differentiation of mesenchymal stem cells (MSCs)?

Q. How does strontium chloride’s hygroscopicity affect reproducibility in humidity-sensitive experiments?

Hygroscopic behavior ( absorbs atmospheric moisture) alters molarity in stock solutions. Solutions must be prepared in desiccators with anhydrous calcium sulfate and validated via Karl Fischer titration .

Q. What analytical techniques resolve ambiguities in chloride quantification after strontium chloride degradation?

- MQuant® Chloride Test : Add 5.0 mL NaOH (2 mol/L) to the test vessel, layer 0.5 mL sample, and measure turbidity spectrophotometrically at 470 nm. Calibrate with NaCl standards (detection limit: <2,000 mg/L Cl⁻) .

- Ion Chromatography : Separates chloride from strontium ions using a Dionex AS11-HC column with 30 mM KOH eluent .

Data Contradictions and Resolution

Q. Why do safety data sheets conflict regarding strontium chloride’s flammability and reactivity?

- Flammability : Discrepancies (e.g., "non-flammable" vs. "oxidizer risk") stem from differing hydration states. Anhydrous reacts exothermically with strong acids (e.g., ), releasing HCl gas, while hydrated forms are stable .

- Resolution : Consult reactivity matrices (e.g., NFPA 704) specific to the compound’s hydration state and storage conditions .

Methodological Recommendations

Q. What experimental controls are essential when studying strontium chloride’s effects on calcium-sensing receptors (CaSR)?

Q. How can researchers mitigate interference from strontium ions in spectroscopic analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.